REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[N:12][NH:11][C:10](=O)[CH:9]=2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:10]1[N:11]=[N:12][CH:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:9]=1
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Name
|
|
Quantity
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2.15 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C1=CC(NN=C1)=O
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Name
|
|
Quantity
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133 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled in an ice bath
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Type
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CUSTOM
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Details
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slowly quenched with aqueous sodium hydrogen carbonate (200 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (3×200 mL)
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Type
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WASH
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Details
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The combined organics were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
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ClC=1N=NC=C(C1)C1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |